5-(5-Bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione
Overview
Description
The compound (5-bromothiophen-2-yl)methylamine has a CAS Number of 90553-43-8 and a molecular weight of 206.11 . It is stored at room temperature and has a purity of 95%. It is a liquid in its physical form .
Synthesis Analysis
A series of [1,2,4]triazolo[4,3-c]quinazolines, bearing 3-positioned p-bromophenyl or 5-bromothiophen-2-yl fragment, was synthesized by oxidative cyclization of the corresponding hydrazones with bromine in glacial acetic acid at room temperature .Molecular Structure Analysis
The molecular structure of a related compound, 2-{[(4-bromophenyl)methyl]sulfanyl}-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, comprises a central 1,3,4-oxadiazole ring C1-connected to a 2-thienyl ring .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical and Chemical Properties Analysis
The compound (5-bromothiophen-2-yl)methylamine has a CAS Number of 90553-43-8 and a molecular weight of 206.11 . It is stored at room temperature and has a purity of 95%. It is a liquid in its physical form .Scientific Research Applications
Organic Semiconductor Synthesis
A study by Quinn, Jin, and Li (2015) presented a facile protocol for synthesizing 2,7-bis(5-bromothiophen-2-yl)-3,8-bis(2-decyltetradecyl)-3,8-dihydropyrimido[4,5-g]quinazoline-4,9-dione. This compound has potential applications as an organic semiconductor, indicating the relevance of 5-(5-Bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione derivatives in electronic materials Quinn, Jin, & Li, 2015.
Corrosion Inhibition
Yadav et al. (2015) explored the corrosion inhibition efficiency of thiazolidinedione derivatives, including compounds structurally related to this compound, for mild steel in hydrochloric acid solution. The study highlights the potential of such derivatives in protecting metal surfaces from corrosion, contributing to materials science and engineering Yadav, Behera, Kumar, & Yadav, 2015.
Antimicrobial and Antifungal Activities
Sharma et al. (2022) synthesized 5-bromothiophene-based 3,4-dihydropyrimidin-2-(1H)-(thi)ones, demonstrating their good yields and effective antibacterial and antifungal properties. This study suggests the potential of this compound derivatives in developing new antimicrobial agents Sharma, Vala, Rajani, Ramkumar, Gardas, Banerjee, & Patel, 2022.
Chemosensitizers for Antibiotic Resistance
Matys et al. (2015) evaluated amine derivatives of 5-aromatic imidazolidine-4-ones, closely related to the this compound, for their ability to enhance antibiotic effectiveness against resistant strains of Staphylococcus aureus, including MRSA. The findings indicate the potential of such derivatives in addressing antibiotic resistance, a significant concern in medical treatment and public health Matys, Podlewska, Witek, Witek, Bojarski, Schabikowski, Otrębska-Machaj, Latacz, Szymańska, Kieć‐Kononowicz, Molnár, Amaral, & Handzlik, 2015.
Safety and Hazards
The compound (5-bromothiophen-2-yl)methylamine has several hazard statements including H302, H312, H315, H318, H332, H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
Properties
IUPAC Name |
5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O2S/c1-8(4-2-3-5(9)14-4)6(12)10-7(13)11-8/h2-3H,1H3,(H2,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNAJTWFYYYMGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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